molecular formula C17H19N3O3 B11023513 N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}furan-2-carboxamide

N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}furan-2-carboxamide

Cat. No.: B11023513
M. Wt: 313.35 g/mol
InChI Key: HCGMWMKDFZHKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-2-FURAMIDE is a chemical compound with the molecular formula C16H19N3O2

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-2-FURAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-2-FURAMIDE is unique due to its specific combination of a furan ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[4-(4-methylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-19-8-10-20(11-9-19)17(22)13-4-6-14(7-5-13)18-16(21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,21)

InChI Key

HCGMWMKDFZHKDS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.